![molecular formula C28H24NOP B2478049 (S)-4-benzyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole CAS No. 148461-13-6](/img/structure/B2478049.png)
(S)-4-benzyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole
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Overview
Description
(S)-4-Benzyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole, or (S)-4-BPPDO for short, is a chiral phosphine ligand used in organic synthesis and catalysis. It is a versatile tool for the creation of highly enantioselective products, with applications in the synthesis of pharmaceuticals, agrochemicals, and other products.
Scientific Research Applications
- DPEPO has been investigated for its use in phosphorescent materials and organic light-emitting diodes (OLEDs). It serves as a ligand in copper(I) halide complexes, contributing to their strong phosphorescence .
- In OLED devices, DPEPO has been incorporated as a component in the emissive layer, leading to enhanced electroluminescence efficiency .
- Researchers have explored its role in asymmetric catalysis, where it influences the stereochemistry of reactions .
- Its unique structure and properties may find applications in nanomaterials, sensors, and molecular devices .
- Researchers might investigate its binding affinity to proteins or explore its use as a scaffold for drug design .
Phosphorescent Materials and OLEDs
Catalysis and Coordination Chemistry
Materials Science and Nanotechnology
Biological and Medicinal Chemistry
Photophysical Studies and Spectroscopy
Organometallic Complexes and Ligand Design
Mechanism of Action
Target of Action
Compounds with similar structures, such as diphosphines, are known to act as ligands in inorganic and organometallic chemistry . They are identified by the presence of two phosphino groups linked by a backbone, and are usually chelating .
Mode of Action
It’s worth noting that diphosphines, which share structural similarities with this compound, are often used as bidentate ligands in catalysis . They can bind to a metal atom at two points, forming a five-membered ring, which can result in different coordination geometries and catalytic behavior .
Biochemical Pathways
Similar compounds have been used to prepare sulfide-capped triruthenium hydrido clusters, which are employed as catalysts for asymmetric hydrogenation of tiglic acid .
Pharmacokinetics
The compound’s thermal and morphological stability is improved due to the substitution with electron-withdrawing diphenylphosphine oxide (dppo) moieties .
Result of Action
Similar compounds have been used in the preparation of catalysts for asymmetric hydrogenation .
Action Environment
The compound’s thermal and morphological stability is improved due to the substitution with electron-withdrawing dppo moieties .
properties
IUPAC Name |
[2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24NOP/c1-4-12-22(13-5-1)20-23-21-30-28(29-23)26-18-10-11-19-27(26)31(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-19,23H,20-21H2/t23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKBZZCPBWBSKT-QHCPKHFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24NOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-benzyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole |
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